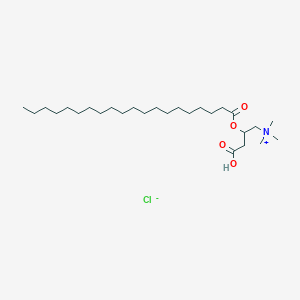

DL-Arachidoyl carnitine chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DL-Arachidoyl carnitine chloride is a compound with the molecular formula C27H54ClNO4 and a molecular weight of 492.17 . It is primarily used for research purposes .

Molecular Structure Analysis

The linear formula for DL-Arachidoyl carnitine chloride is C27H53NO4HCl . The compound has a molecular weight of 492.2 g/mol .Chemical Reactions Analysis

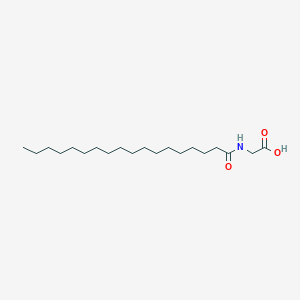

Carnitine, including DL-Arachidoyl carnitine chloride, plays a crucial role in the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation . Changes in circulating levels of various acylcarnitines have been used to identify alterations in metabolic state .Applications De Recherche Scientifique

Molecular Biology Grade Reagent

DL-Arachidoyl Carnitine Chloride is a molecular biology grade reagent . It is used in various molecular biology applications due to its high purity. It is stored at -20°C and protected from light .

Fatty Acid Metabolism

Carnitine facilitates the transport of fatty acids into the mitochondria to be used in fatty acid metabolism . It does so by accepting acyl groups from fatty acids complexed with coenzyme A, which yields esterified carnitine or acylcarnitines that enable the transport of fatty acyl groups into the inner mitochondrial matrix .

β-Oxidation of Fatty Acids

β-Oxidation of fatty acids in mitochondria is inhibited by uncoupling conditions, thus changes in circulating levels of various acylcarnitines have been used to identify alterations in metabolic state . Arachidonoyl-L-carnitine is formed from carnitine conjugated to arachidonic acid .

Mitochondrial Biology

Arachidonoyl-L-carnitine plays a significant role in mitochondrial biology . It is involved in the transport of fatty acyl groups into the inner mitochondrial matrix, which is crucial for the β-oxidation of fatty acids .

Lipid Biochemistry

In the field of lipid biochemistry, Arachidonoyl-L-carnitine is used for the study of fatty acids . It is particularly useful in the study of fatty acid degradation .

Cell Biology

Arachidonoyl-L-carnitine is also used in cell biology research . It is involved in the study of cellular processes related to fatty acid metabolism .

Mécanisme D'action

Mode of Action

It is known that carnitine derivatives play a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .

Biochemical Pathways

DL-Arachidoyl Carnitine Chloride is involved in various metabolic pathways. The most significant of these is the fatty acid metabolism, where it plays a role in the transport of fatty acids into the mitochondria for β-oxidation . This process is crucial for maintaining energy homeostasis within the body .

Pharmacokinetics

It is known that carnitine and its derivatives are maintained within relatively narrow limits for normal biological functioning . The homeostasis of carnitine is multifaceted with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .

Result of Action

The presence of arachidonoyl-carnitine (C20:4) has been associated with increased glucose levels and decreased plasma HDL-C levels . It has also been associated with less blood pressure lowering . These findings suggest that DL-Arachidoyl Carnitine Chloride may have significant effects on cardiometabolic responses .

Action Environment

The action, efficacy, and stability of DL-Arachidoyl Carnitine Chloride can be influenced by various environmental factors. These factors could include the physiological state of the individual, the presence of other compounds, and the specific conditions under which the compound is stored and handled . For instance, it is recommended that DL-Arachidoyl Carnitine Chloride be stored at -20°C and protected from light .

Safety and Hazards

DL-Arachidoyl carnitine chloride may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Relevant Papers One paper found that the presence of arachidonoyl-carnitine (C20:4) was significantly associated with increased glucose and was nominally associated with decreased plasma HDL-C and with less blood pressure lowering after adjustment . Another paper discussed the function, detection, and alteration of acylcarnitine metabolism in hepatocellular carcinoma .

Propriétés

IUPAC Name |

(3-carboxy-2-icosanoyloxypropyl)-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H53NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4;/h25H,5-24H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOCROGCULHZKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

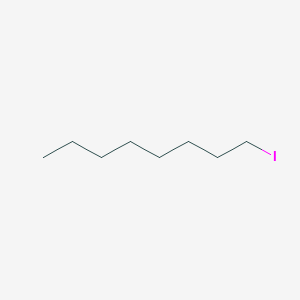

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647366 |

Source

|

| Record name | 3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

CAS RN |

149116-07-4 |

Source

|

| Record name | 3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)

![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)